molecular formula C26H24N4O2S3 B11023660 4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11023660
M. Wt: 520.7 g/mol
InChI Key: QPJFOHPABNIUOF-UHFFFAOYSA-N
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Description

4,4,8-Trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound with a unique spiro structure. This compound features multiple functional groups, including thiadiazole, thiazolidine, and quinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of various substituents. Key steps include:

    Formation of the Spiro Core: This involves cyclization reactions to form the spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine] core.

    Functional Group Introduction:

    Final Modifications: The final steps include methylation and other modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thiadiazole moiety.

    Reduction: Reduction reactions can target the quinoline and thiazolidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical reactions.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for biological macromolecules. The presence of multiple heteroatoms and functional groups makes it a versatile scaffold for drug design.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to their ability to interact with various biological targets.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in materials science.

Mechanism of Action

The mechanism of action of 4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with different substituents on the spiro core.

    Thiadiazole Derivatives: Compounds containing the 1,3,4-thiadiazole moiety.

    Quinoline Derivatives: Compounds with quinoline rings but different substituents.

Uniqueness

What sets 4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3’-phenyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione apart is its unique combination of functional groups and spiro structure

Properties

Molecular Formula

C26H24N4O2S3

Molecular Weight

520.7 g/mol

IUPAC Name

6',11',11'-trimethyl-9'-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3-phenylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C26H24N4O2S3/c1-15-10-19-17(13-33-24-28-27-16(2)35-24)12-25(3,4)30-22(19)20(11-15)26(23(30)32)29(21(31)14-34-26)18-8-6-5-7-9-18/h5-12H,13-14H2,1-4H3

InChI Key

QPJFOHPABNIUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2CSC5=NN=C(S5)C)(C)C)N(C(=O)CS4)C6=CC=CC=C6

Origin of Product

United States

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